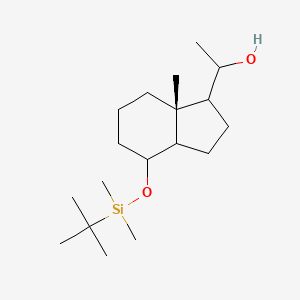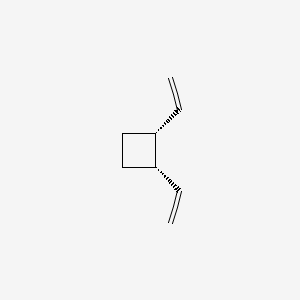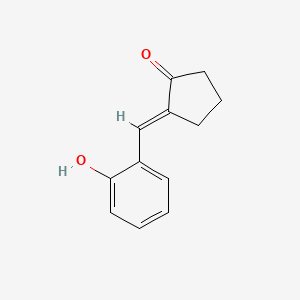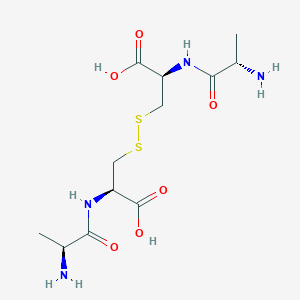![molecular formula C73H52N2 B1149813 9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene CAS No. 174141-92-5](/img/structure/B1149813.png)
9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene” is a complex organic compound . It is part of a class of molecules that have been studied for their potential applications in various fields, including the development of high-performance polymers, solar cells, and fuel cell membranes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene was catalyzed by bifunctional ionic liquids . The catalyst achieved nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a large number of carbon, hydrogen, and nitrogen atoms . The molecule has a high molecular weight and a complex structure, which can be analyzed using techniques such as NMR and MS .Chemical Reactions Analysis
The compound has been studied for its catalytic properties in the condensation reaction of 9-fluorenone and phenol . The reaction was found to be highly selective, producing 9,9-bis(4-hydroxyphenyl) fluorene with a selectivity of 95.2% .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the compound 9,9-bis(4-hydroxyphenyl) fluorene has a density of 1.2±0.1 g/cm3, a refractive index of 1.703, and a molar refractivity of 522.9±0.5 cm3 .Direcciones Futuras
The future directions for “9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene” could involve further exploration of its potential applications in various fields, including the development of high-performance polymers, solar cells, and fuel cell membranes . More research is needed to fully understand its properties and potential uses.
Propiedades
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[9-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H52N2/c1-5-17-53(18-6-1)57-29-41-63(42-30-57)74(64-43-31-58(32-44-64)54-19-7-2-8-20-54)67-49-37-61(38-50-67)73(71-27-15-13-25-69(71)70-26-14-16-28-72(70)73)62-39-51-68(52-40-62)75(65-45-33-59(34-46-65)55-21-9-3-10-22-55)66-47-35-60(36-48-66)56-23-11-4-12-24-56/h1-52H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNUSIHWZLMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H52N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







